Sodium metabisulfite

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water, glycerol; slightly soluble in alcohol

Soluble in ethanol

66.7 g/100 g water at 25 °C

Very soluble in sodium bisulfite

In water, 39.5 wt % at 20 °C; 41.6 wt% at 40 °C; 44.6 wt% at 60 °C ... Fairly soluble in glycerol

Solubility in water, g/100ml at ml °C: 54 (good)

54%

Synonyms

Canonical SMILES

- Preservative: It inhibits the growth of bacteria, fungi, and yeasts in research samples, particularly biological samples like tissues, enzymes, and proteins. This allows researchers to store these samples for extended periods without degradation [].

- Antioxidant: It scavenges free radicals, preventing oxidative damage to sensitive molecules like DNA, proteins, and lipids. This is crucial in maintaining the integrity and functionality of these molecules in research studies [].

Other Applications in Research

Beyond these primary functions, sodium metabisulfite has other research applications:

- Chromatographic separations: It acts as a mobile phase modifier in high-performance liquid chromatography (HPLC) and ion chromatography, influencing the retention and separation of various compounds [].

- Chemical synthesis: It participates in various reactions as a reducing agent or a source of sulfur, facilitating the synthesis of specific compounds.

- Wastewater treatment: It reduces the level of dissolved oxygen in wastewater, creating an anaerobic environment suitable for specific microorganisms involved in biodegradation processes.

Important Considerations

While beneficial in research, it's crucial to remember the following:

- Safety precautions: Sodium metabisulfite can irritate the skin, eyes, and respiratory system, requiring proper handling and safety equipment [].

- Potential for interference: In some research settings, its presence might interfere with certain analytical methods or biological processes, necessitating careful consideration [].

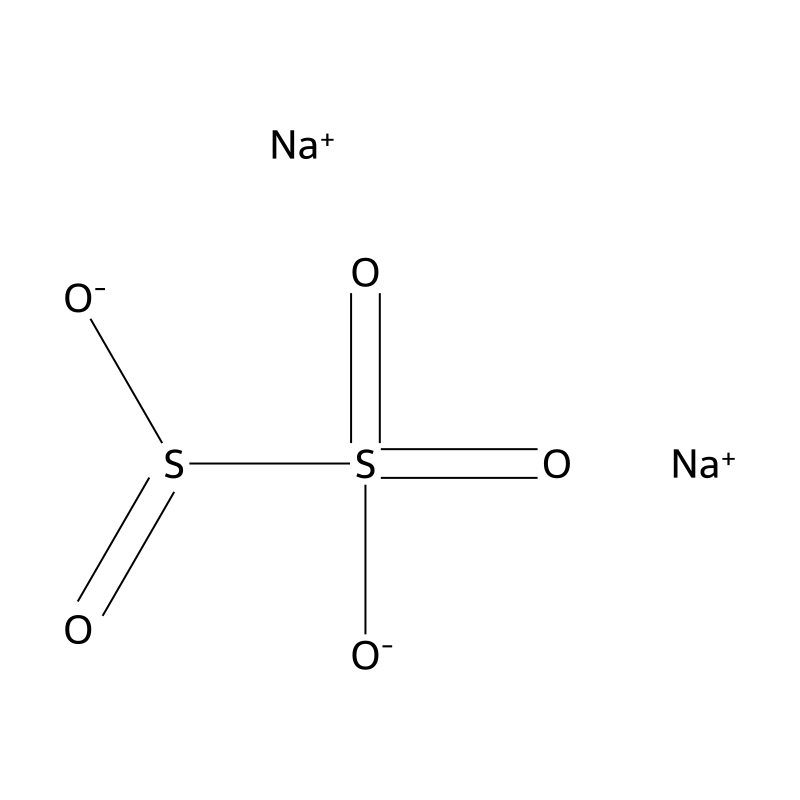

Sodium metabisulfite, with the chemical formula , is an inorganic compound also known as sodium pyrosulfite or sodium disulfite. It appears as a white or yellowish-white powder with a faintly pungent odor reminiscent of sulfur dioxide. The compound consists of two sodium ions and one metabisulfite ion, where the metabisulfite ion features a unique structure with two sulfur atoms connected by a single bond, exhibiting different oxidation states: one sulfur atom in the +5 state and the other in the +3 state .

The primary mechanism of action of sodium metabisulfite is linked to its ability to release sulfur dioxide. SO2 acts as an antimicrobial agent by disrupting bacterial and fungal cell membranes and inhibiting essential enzymes. It also functions as an antioxidant by scavenging free radicals that can damage cells and biomolecules.

In winemaking, small amounts of sodium metabisulfite inhibit specific enzymes involved in browning reactions, preserving the desired color and flavor profile.

Sodium metabisulfite can pose safety hazards if not handled appropriately.

- Toxicity: High doses can cause irritation of the respiratory tract, eyes, and skin. Individuals with asthma may be particularly sensitive.

- Flammability: Non-flammable but can decompose upon heating, releasing irritating and toxic sulfur dioxide gas.

- Reactivity: Can react with strong acids or oxidizing agents to release hazardous fumes.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and a respirator when handling sodium metabisulfite.

- Ensure adequate ventilation to avoid exposure to sulfur dioxide fumes.

- Store in a cool, dry place in a tightly sealed container.

Sodium metabisulfite can be synthesized through several methods:

- From Sodium Bisulfite: A saturated solution of sodium bisulfite is treated with sulfur dioxide and then evaporated to yield sodium metabisulfite crystals.

- From Sodium Hydroxide: Reacting sodium hydroxide with sulfur dioxide in warm water leads to the formation of sodium sulfite, which can further react with additional sulfur dioxide to produce sodium metabisulfite:

- Crystallization Process: Improved processes involve cooling a reaction liquor containing dissolved sodium bisulfite and sulfur dioxide to crystallize high-purity sodium metabisulfite .

Sodium metabisulfite has a wide range of applications across various industries:

- Food Industry: Used as a preservative and antioxidant in dried fruits, wines, and other food products.

- Photography: Acts as a reducing agent in photographic development processes.

- Water Treatment: Utilized to remove residual chlorine from drinking water.

- Textiles and Paper: Serves as a bleaching agent.

- Fungicide: Employed in shipping materials to prevent mold growth on products like shoes and clothing .

Several compounds exhibit similarities to sodium metabisulfite. Below is a comparison highlighting their uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Bisulfite | NaHSO₃ | Acts as an intermediate; less stable than metabisulfite |

| Potassium Metabisulfite | K₂S₂O₅ | Similar properties; often used interchangeably |

| Sodium Sulfite | Na₂SO₃ | More stable; does not release sulfur dioxide readily |

| Calcium Metabisulfite | Ca(S₂O₅)₂ | Used mainly in industrial applications |

Sodium metabisulfite stands out due to its versatility as both a preservative and reducing agent across diverse applications while maintaining specific reactivity patterns that differentiate it from similar compounds .

Physical Description

DryPowder; Liquid; OtherSolid; PelletsLargeCrystals

White crystals or crystalline powder

WHITE POWDER.

White to yellowish crystals or powder with a slight odor of sulfur.

White to yellowish crystals or powder with an odor of sulfur dioxide.

Color/Form

White to yellowish crystals or powder.

Colorless crystals

White granular or powdered salt

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes

Heavy Atom Count

Density

Specific gravity: 1.4 at 25 °C/4 °C

1.4 g/cm³

1.4

LogP

Odor

Melting Point

>302 °F (decomposes)

>302°F (decomposes)

>302°F (Decomposes)

UNII

Related CAS

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Therapeutic Uses

MeSH Pharmacological Classification

Mechanism of Action

The mechanism of disodium disulfite induced bronchoconstriction was investigated in isolated human trachea preparations. Incubation of the trachea preparations with disodium disulfite at 10 uM induced depolarization combined with increased muscle tension. The effect was suppressed in the presence of a H1-receptor antagonist (pyrilamine maleate or cromolyn sodium). According to the author disodium disulfite increases the availability of endogenous histamine to the airway smooth muscle cells.

The effect of disodium disulfite solution on the trachea of anesthetized sheep was tested in vivo. Air supply was ensured by a tracheal cannula and a part of the trachea was filled with the solution at concentrations of 1, 20 and 100 mM. Disodium disulfite significantly increased arterial and venous blood flow, significantly reduced the potential difference to the tracheal lumen and significantly enhanced the permeability from tracheal lumen to venous blood for a low molecular weight hydrophilic tracer. Additionally the substance produced epithelial damage as confirmed histologically. The changes were not blocked by frusemide or flurbiprofen. The mechanism of the effects of disodium disulfite is uncertain but is consistent with the known actions of S02.

The mechanism of bisulfite induced bronchoconstriction was investigated in allergic sheep. Lung resistance was measured after application of disodium disulfite at concentrations of 25, 50 or 100 mg/mL for 30 breaths intratracheal with or without pretreatment with different drugs. Pretreatment with the anticholinergic agent ipratropium bromide or the antiasthma drug nedocromil sodium blocked the bronchoconstriction whereas the histamine H1-receptor antagonist chlorpheniramine was ineffective. According to the author in allergic sheep inhaled disodium disulfite causes bronchoconstriction that does not involve histamine release but appears to involve stimulation of bradykinin B2-receptors with subsequent activation of cholinergic mechanisms.

/Investigators/ studied the action of sodium metabisulfite on mucociliary transport in a frog palate epithelial injury model, hypothesizing that it may be useful for the study of mechanisms of airway injury. Sodium metabisulfite (MB) releases SO2 on contact with water. SO2 is a pollutant in automobile fumes and may play a role in the exacerbation of airway disease symptoms. We first investigated its effect on mucociliary clearance. MB 1x10-1 M, increased mucociliary clearance time (MCT) by 254.5 +/- 57.3% of control values, (p < 0.001, sample size = 7). MB 1x10-4 M and 1x10-2M did not interfere with mucus clearance time compared to control values. In MB-treated frog palates, MCT did not return to control values after one hour (control, 97.3 +/- 6.3% vs. MB, 140.9 +/- 46.3%, p < 0.001, sample size = 7). Scanning EM images of epithelial tissue were morphometrically analyzed and showed a 25 +/- 12% loss of ciliated cells in MB palates compared to controls with an intact ciliary blanket. Intact cells or groups of ciliated cells were found in scanning EM micrographs of mucus from MB-treated palates. This was associated with increased matrix metalloproteinase (MMP-9) activity in epithelial tissue and mucus. We suggest that the loss of ciliated cells as a result of MMP-9 activation prevented full recovery of MCT after MB 1x10-1 M. The mechanism of action may be on epithelial cell-cell or cell-matrix attachments leading to cell loss and a disruption of MCT.

The present study was designed to evaluate the nature of intervening agents in L-DOPA- and dopamine-induced neurotoxicity in Neuro-2A cells. In the absence of cells and in conditions of light protection, at 37 degrees C, L-DOPA or dopamine (1 mM) in culture medium degraded spontaneously in a time-dependent manner, this being prevented by ascorbic acid (200 uM) and other antioxidants, namely glutathione (1 mM), N-acetyl-L-cysteine (1 mM), sodium metabisulphite (200 uM), but not N-ter-butyl-alpha-phenylnitrone (1 mM) and deferoxamine (100 uM). The viability of Neuro-2A cells declined following treatment with L-DOPA or dopamine in a concentration- and time-dependent manner. The decrease in cell viability by L-DOPA (10+/-4% of control) or dopamine (15+/-4% of control) was markedly attenuated by antioxidants (ascorbic acid, glutathione, N-acetyl-L-cysteine and sodium metabisulphite). Autoxidation of L-DOPA or dopamine was accompanied by the formation of H2O2 in a time-dependent manner, this being completely prevented by ascorbic acid at 24 hr or markedly reduced at 48 hr. Protective effects of 100 U/ mL catalase (40+/-1% of control) against L-DOPA-induced cell death were lower than those conferred by 200 uM ascorbic acid (70+/-3% of control). Catalase-induced protection (59+/-5% of control) against dopamine-induced cell death was similar to that conferred by 200 uM ascorbic acid (57+/-4% of control). L-DOPA-induced neuronal cell death was also accompanied by increases in caspase-3 activity, this being insensitive to ascorbic acid. Dopamine-induced increase in caspase-3 activity occurred only when autoxidation of the amine was prevented by ascorbic acid. It is suggested that in addition to generation of H2O2 and quinone formation, L-DOPA- and dopamine-induced cell death may result from induction of apoptosis, as evidenced by increases in caspase-3 activity. Dopamine per se induces apoptosis by a mechanism independent of oxidative stress, as evidenced by the fact that increases in caspase-3 activity occurred only when autoxidation of the amine was prevented.

Bisulfite participates in three important types of reactions with biomolecules: sulfonation (sulfitolysis), autooxidation with generation of free radicals, and addition to cytosine. Products of sulfonation reactions have been shown to be long-lived in vivo and may be highly reactive. Products of autooxidation may be responsible for the initiation of lipid peroxidation, which, among other effects, could damage plasma membranes. In addition, bisulfite can react with nucleic acids to convert cytosine to uracil, thus resulting in mutational events.

Pictograms

Corrosive;Irritant

Impurities

Other CAS

7681-57-4; 7757-74-6

Associated Chemicals

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Agrochemicals -> Fungicides

ANTIOXIDANT; -> JECFA Functional Classes

Health Hazards -> Corrosives

Cosmetics -> Preservative

Methods of Manufacturing

Formed when sodium bisulfite undergoes thermal dehydration. It may also be prepared by passing sulfur dioxide over sodium carbonate.

General Manufacturing Information

All other chemical product and preparation manufacturing

Custom compounding of purchased resin

Food, beverage, and tobacco product manufacturing

Mining (except oil and gas) and support activities

Oil and gas drilling, extraction, and support activities

Organic fiber manufacturing

Pharmaceutical and medicine manufacturing

Photographic film paper, plate, and chemical manufacturing

Plastic material and resin manufacturing

Printing and related support activities

Services

Soap, cleaning compound, and toilet preparation manufacturing

Synthetic rubber manufacturing

Textiles, apparel, and leather manufacturing

Utilities

Wholesale and retail trade

Disulfurous acid, sodium salt (1:2): ACTIVE

Chief constituent of commercial dry sodium bisulfite with which most of its properties and uses are practically identical.

Effluent containing Na2S2O5 5.7 ppm was circulated to wash flue gas in a press scrubber at 200 °For 2 hr. Spent liquid was filtered to obtain filtrate with Na2S2O5 2.4 ppm.

Of 17 antioxidants evaluated for use in epinephrine injection solutions, sodium metabisulfite was found to be most effective.

Post-emergence application of 1 kg Na2S2O5/ha increased the yield of sugar beet by 5.9%, and its sugar content by 17.57%, whereas the ash and N contents were decreased.

Listed as Generally Considered Safe (GRAS) by the FDA

Analytic Laboratory Methods

Development of a high-performance ion chromatographic (HPIC) method for the determination of sodium metabisulfite in parenteral formulations.

Storage Conditions

... Storage containers are predominantly made from 1.4571 grade stainless steel. Fiberglass-reinforced plastic containers are also suitable for storage. Paper or plastic sacks, steel barrels, or big bags made of synthetic fibers are used for transportation.

Interactions

Sodium metabisulfite is incompatible with chloramphenicol owing to a more complex reaction. /Sodium metabisulfite/ also inactivates cisplatin in solution.

Sodium metabisulfite reacts with sympathomimetics and other drugs that are ortho- or para-hydroxybenzyl alcohol derivatives to form sulfonic acid derivatives possessing little or no pharmacological activity. The most important drugs subject to this inactivation are epinephrine (adrenaline) and its derivatives.

The aim of the present experiment was to test the effects of a wet preservation of triticale contaminated mainly with deoxynivalenol (DON) with sodium metabisulphite (Na2S2O5, SBS) on growth performance, liver function, clinical-chemical plasma parameters and organ histopathology of piglets. For this purpose both the uncontaminated control triticale and the DON contaminated triticale were included in the piglet diet either untreated (CON, FUS) or SBS-treated (CON-SBS, FUS-SBS) and fed for 28 d starting from weaning. The dietary concentrations of DON and DON sulfonate (DONS), the DON derivative resulting from the SBS treatment, amounted to 0.156, 0.084, 2.312 and 0.275 mg DON per kg CON, CON-SBS, FUS and FUS-SBS diet, and to <0.05, <0.05, <0.05 and 1.841 mg/kg diet, respectively. Feeding the FUS diet significantly reduced the feed intake compared to the other three groups as indicated by the significant interactions between triticale source and SBS treatment when the whole experimental period of 28 d was considered (p = 0.014) while live weight gain and feed to gain ratio remained unaffected. The total plasma protein concentration was significantly depressed due to feeding the contaminated diets whereas SBS treatment exerted an increasing effect at the same time (45.4, 49.5, 40.7 and 46.5 g/L for piglets fed the CON, CON-SBS, FUS and FUS-SBS diet, respectively). The liver function was tested by the (13)C-methacetin breath test (MBT) allowing evaluation of the cytochrome P4501A2 activity. MBT results, expressed as cumulative percentage dose recovery after 360 min (cPDR360) revealed a slight stimulation of liver function due to SBS treatment (p = 0.052) (37.5, 39.4, 37.4 and 55.1% for piglets fed the CON, CON-SBS, FUS and FUS-SBS diet, respectively). Liver weight and histopathological scoring were only weakly related to the MBT results. Further histopathological examinations of kidneys, pancreas and heart revealed no treatment effects. It was concluded that the SBS treatment of the contaminated triticale restored the performance of piglets to the level of the piglets fed the control diet while the effects on liver function, clinical-chemical plasma parameters - excepting the protein concentration - and organ histopathology were only marginal.